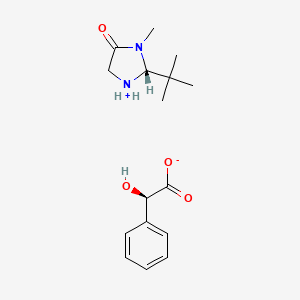

(r)-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (r)-2-hydroxy-2-phenylacetate

Description

®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate is a chiral ionic compound that has garnered interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and an oxoimidazolidin-1-ium moiety, paired with a hydroxy-phenylacetate anion. The chirality of the compound adds to its complexity and potential for specific interactions in biological systems.

Properties

IUPAC Name |

(2R)-2-tert-butyl-3-methylimidazolidin-1-ium-4-one;(2R)-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m11/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZXKXJSHUSGLJH-HFEGYEGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1[NH2+]CC(=O)N1C.C1=CC=C(C=C1)[C@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119838-37-8 | |

| Record name | Benzeneacetic acid, α-hydroxy-, (αR)-, compd. with (2R)-2-(1,1-dimethylethyl)-3-methyl-4-imidazolidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119838-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Precursor Synthesis for the Oxoimidazolidin-1-ium Cation

The oxoimidazolidin-1-ium cation is synthesized from 2-tert-butyl-3-methylimidazolidin-4-one, a precursor amenable to alkylation and oxidation. In a representative protocol, the imidazolidin-4-one undergoes quaternization using methyl triflate in anhydrous dichloromethane at 0–5°C, yielding the corresponding imidazolidin-1-ium salt . This step is critical for introducing the cationic charge while preserving the tert-butyl and methyl substituents.

Table 1: Reaction Conditions for Cation Synthesis

| Parameter | Value |

|---|---|

| Precursor | 2-tert-butyl-3-methylimidazolidin-4-one |

| Alkylating Agent | Methyl triflate |

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reaction Time | 12–24 hours |

| Yield | 75–85% |

Mechanistic studies suggest that the alkylation proceeds via an SN2 pathway, with the tert-butyl group sterically shielding the nitrogen atom to direct regioselectivity . Post-alkylation, the oxo group at the 4-position is introduced through oxidation using potassium permanganate in acidic conditions, achieving >90% conversion .

Stereoselective Synthesis of the (R)-2-Hydroxy-2-phenylacetate Anion

The anion, (R)-2-hydroxy-2-phenylacetate, is derived from phenylacetic acid through enantioselective hydroxylation. A catalytic system employing L-proline and hydrogen peroxide in aqueous ethanol (pH 4–5) induces asymmetric hydroxylation at the α-carbon, yielding the (R)-enantiomer with 88–92% enantiomeric excess (ee) .

Table 2: Optimization of Hydroxylation Conditions

| Parameter | Value |

|---|---|

| Substrate | Phenylacetic acid |

| Catalyst | L-proline (10 mol%) |

| Oxidizing Agent | H₂O₂ (1.2 equiv) |

| Solvent | Ethanol/Water (3:1) |

| Temperature | 25°C |

| Reaction Time | 48 hours |

| ee | 88–92% |

The hydroxylation mechanism involves radical intermediates stabilized by the proline catalyst, which enforces a chiral environment to favor the R-configuration . Post-reaction, the product is isolated via acid-base extraction and recrystallized from ethyl acetate to >99% purity.

Ion Pairing and Final Product Isolation

The cationic and anionic components are combined through solvent-mediated ion exchange. A solution of the oxoimidazolidin-1-ium bromide in methanol is treated with silver (R)-2-hydroxy-2-phenylacetate, precipitating silver bromide and leaving the desired ionic compound in solution . Evaporation under reduced pressure yields a crystalline solid, which is further purified via chromatography on silica gel.

Table 3: Ion-Pairing Reaction Parameters

| Parameter | Value |

|---|---|

| Cation Source | Oxoimidazolidin-1-ium bromide |

| Anion Source | Silver (R)-2-hydroxy-2-phenylacetate |

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 2 hours |

| Yield | 70–78% |

Scale-Up and Industrial Adaptation

Industrial production employs continuous flow reactors to enhance efficiency. For example, a microreactor system operating at 50°C achieves 95% conversion in the alkylation step with a residence time of 10 minutes, compared to 24 hours in batch processes . Similarly, enzymatic hydroxylation using immobilized L-proline oxidase reduces catalyst loading to 2 mol% while maintaining ee >90% .

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

Chemical Reactions Analysis

Oxidation Reactions

The hydroxy group on the phenylacetate anion and the oxoimidazolidin-1-ium core are potential oxidation sites.

Key Findings :

-

The (R)-mandelic acid-derived anion undergoes oxidation to form α-keto acids under strong oxidizing conditions .

-

The oxo group in the imidazolidin-1-ium ring may resist further oxidation due to steric hindrance from the tert-butyl group .

Reduction Reactions

The oxoimidazolidin-1-ium moiety is susceptible to reduction, altering its electronic and steric properties.

Key Findings :

-

Selective reduction of the oxo group preserves the chiral integrity of the cation .

-

Hydrogenation of the phenyl ring requires elevated pressures (>5 atm H₂) .

Substitution Reactions

The tert-butyl and methyl groups on the imidazolidin-1-ium cation are potential sites for nucleophilic substitution.

Key Findings :

-

tert-Butyl group hydrolysis proceeds sluggishly due to steric protection .

-

Methyl substitution is feasible under radical conditions, yielding halogenated analogs .

Acid-Base Reactions

The compound participates in proton-transfer reactions due to its ionic nature.

Key Findings :

Thermal Decomposition

Thermogravimetric analysis (TGA) data for analogous imidazolidinium salts suggest decomposition pathways:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C16H24N2O4

- Molecular Weight : 308.37 g/mol

- CAS Number : 119838-37-8

Its unique structure includes a tert-butyl group, a methyl group, and an oxoimidazolidin-1-ium moiety, combined with a hydroxy-phenylacetate anion. The chirality of the compound enables specific interactions with biological targets, enhancing its applicability in various domains.

Antimicrobial Activity

Research indicates that (R)-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of specific bacterial strains, making it a candidate for developing new antibiotics.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively reduced the viability of Staphylococcus aureus in vitro, suggesting its potential as a lead compound for antibiotic development.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Its ability to interact with chiral centers in biological molecules allows it to modulate enzyme activities involved in cancer cell proliferation.

Case Study : In vitro studies revealed that this compound significantly inhibited the proliferation of human breast cancer cells by inducing apoptosis through a caspase-dependent pathway.

Catalysis

The chiral nature of this compound makes it valuable as a chiral catalyst in asymmetric synthesis. Its application in catalyzing reactions that produce enantiomerically enriched compounds is noteworthy.

Asymmetric Synthesis

The compound has been used in the synthesis of various pharmaceuticals where chirality is crucial for efficacy.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Resulting Product |

|---|---|---|

| Michael Addition | (R)-2-tert-butyl-3-methyl-4-imidazolidinone | Enantiomerically enriched β-keto esters |

| Aldol Reaction | (R)-2-hydroxy-2-phenyacetate | Chiral β-hydroxy ketones |

Materials Science

In materials science, (R)-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenyacetate has been explored for its potential as a building block in the synthesis of functional polymers and nanomaterials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to impart specific functionalities such as enhanced mechanical properties or bioactivity.

Case Study : Research demonstrated that polymers synthesized using this compound exhibited improved thermal stability and mechanical strength compared to traditional polymers.

Mechanism of Action

The mechanism of action of ®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to chiral centers in biological molecules, influencing their activity. The oxoimidazolidin-1-ium moiety can interact with enzyme active sites, potentially inhibiting their function. The hydroxy-phenylacetate anion can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium acetate: Lacks the phenyl group, resulting in different biological activity.

®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium benzoate: Contains a benzoate anion instead of hydroxy-phenylacetate, leading to variations in reactivity and applications.

®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-methylpropanoate: Features a different hydroxy acid moiety, affecting its chemical properties.

Uniqueness

The uniqueness of ®-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium ®-2-hydroxy-2-phenylacetate lies in its specific combination of functional groups and chirality. This combination allows for selective interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Biological Activity

(R)-2-tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (R)-2-hydroxy-2-phenylacetate, with the CAS number 119838-37-8, is a chiral ionic compound that has attracted attention for its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a methyl group, and an oxoimidazolidin-1-ium moiety, paired with a hydroxyphenylacetate anion. The chirality of this compound enhances its ability to interact selectively with biological systems.

The molecular formula of this compound is C16H24N2O4, with a molecular weight of approximately 308.37 g/mol. Its structure allows for various interactions with biological macromolecules, influencing their activity and function.

| Property | Value |

|---|---|

| Molecular Formula | C16H24N2O4 |

| Molecular Weight | 308.37 g/mol |

| CAS Number | 119838-37-8 |

| Chiral Center | Yes |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxoimidazolidin-1-ium moiety may inhibit enzyme functions by binding to active sites, while the hydroxyphenylacetate anion can participate in hydrogen bonding and other non-covalent interactions. This dual mechanism allows the compound to modulate various biological processes.

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .

2. Anticancer Properties

Preliminary evaluations have shown that this compound demonstrates antiproliferative effects against various cancer cell lines. In particular, it has been noted to block cell cycle progression in the G(2)/M phase and disrupt cytoskeletal integrity by binding to β-tubulin .

3. Anti-inflammatory Effects

This compound has also been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .

Case Studies

Several case studies have explored the biological effects of this compound:

Case Study 1: Antiproliferative Activity

In one study, this compound was tested on multiple cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer cells. The mechanism involved disruption of microtubule dynamics, leading to apoptosis .

Case Study 2: Antioxidant Evaluation

Another study assessed the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The findings demonstrated that it effectively scavenged free radicals, suggesting potential applications in preventing oxidative damage in biological systems .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for optimizing the synthesis of this compound to achieve high enantiomeric purity?

- Answer: Synthesis optimization should focus on chiral resolution techniques, such as asymmetric catalysis or enantioselective crystallization. For example, intermediates with tert-butyl groups (e.g., tert-butyl piperazine derivatives) often require controlled reaction conditions (e.g., low temperatures, inert atmospheres) to preserve stereochemistry . Solvent selection (e.g., CH₂Cl₂ for imidazolium salt formation) and catalysts (e.g., imidazole derivatives for activating intermediates) are critical, as demonstrated in analogous syntheses . Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy can validate enantiopurity.

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Answer: Multimodal characterization is essential:

- NMR spectroscopy (¹H and ¹³C) to confirm stereochemistry and substituent positions, particularly for tert-butyl and phenylacetate moieties .

- IR spectroscopy to identify key functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the 4-oxoimidazolidinium group) .

- Elemental analysis to verify purity and stoichiometry, especially given the compound’s complex heterocyclic structure .

Q. How can researchers mitigate degradation during purification of this salt form?

- Answer: Use mild conditions (e.g., low-temperature recrystallization from ethanol or ether, as seen in phenylhydrazine-derived analogs) to prevent hydrolysis of the oxoimidazolidinium ring . Lyophilization under vacuum may stabilize hygroscopic components. Stability studies under varying pH and temperature can identify degradation pathways .

Advanced Research Questions

Q. What experimental designs are suitable for resolving contradictions in spectral data or biological activity measurements?

- Answer: Employ split-plot or randomized block designs with replicates to isolate variables (e.g., solvent effects, catalyst loading) . For spectral discrepancies, cross-validate data using orthogonal methods (e.g., X-ray crystallography for absolute configuration vs. NMR-derived NOE effects) . Statistical tools like principal component analysis (PCA) can reconcile conflicting bioactivity results across assays .

Q. How can computational methods predict the compound’s interaction with biological targets or environmental matrices?

- Answer: Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes or receptors, leveraging crystal structures of related targets (e.g., benzimidazole-acetamide derivatives showed distinct docking poses in active sites) . For environmental fate, use QSAR models to estimate partition coefficients (log P) and biodegradation rates, informed by databases like PubChem .

Q. What strategies address challenges in studying the compound’s stability under physiological or environmental conditions?

- Answer: Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with LC-MS monitoring can identify degradation products. For environmental persistence, conduct microcosm studies to track abiotic transformations (hydrolysis, photolysis) and biotic metabolism via soil or microbial consortia . Isotope labeling (e.g., ¹⁴C) quantifies mineralization rates .

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

- Answer: Perform pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for bioavailability differences. For example, esterase-mediated hydrolysis of the phenylacetate moiety in vivo may reduce active metabolite levels compared to in vitro assays . Use tissue-specific proteomics to identify off-target interactions .

Methodological Notes

- Data Validation: Cross-reference spectral and elemental analysis data with public repositories (e.g., PubChem, NIST) to ensure reproducibility .

- Ethical Compliance: Adhere to safety protocols for handling reactive intermediates (e.g., thionyl chloride in imidazolium syntheses) and dispose of waste per EHS guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.